molecular formula C12H13BrFNO2 B14020365 (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

Cat. No.: B14020365
M. Wt: 302.14 g/mol
InChI Key: SGDVZWGHRIOFIA-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H13BrFNO2 and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, along with a morpholino group attached to a methanone moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves the following steps:

    Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Morpholino Addition: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial-grade bromine and catalysts.

    Efficient morpholino addition: Utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the morpholino group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoro-3-methylphenyl)(piperidino)methanone
  • (5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidino)methanone
  • (5-Bromo-2-fluoro-3-methylphenyl)(azepano)methanone

Uniqueness

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of bromine, fluorine, and morpholino groups enhances its potential as a versatile intermediate in chemical synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3

InChI Key

SGDVZWGHRIOFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br

Origin of Product

United States

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